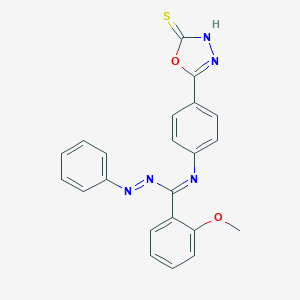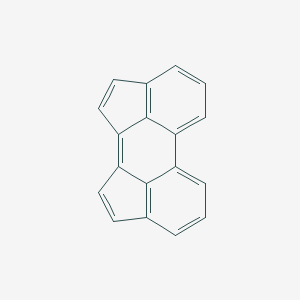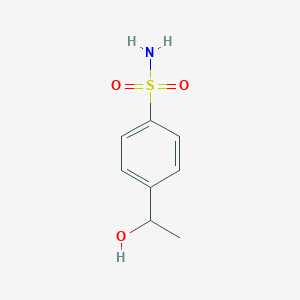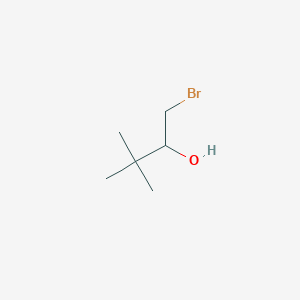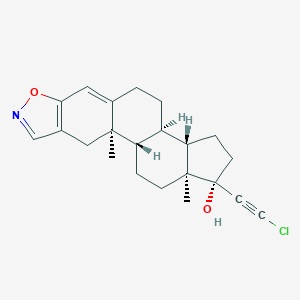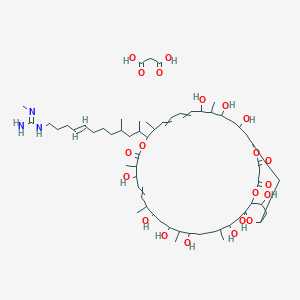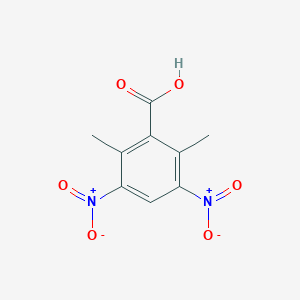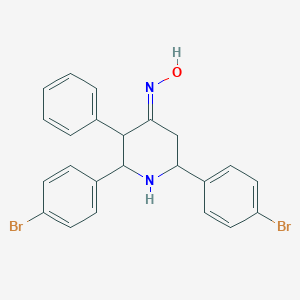![molecular formula C10H8N2O B039221 N-[(1E)-2-Cyanoethylidene]benzamide CAS No. 125256-16-8](/img/structure/B39221.png)
N-[(1E)-2-Cyanoethylidene]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1E)-2-Cyanoethylidene]benzamide, also known as 2-CEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[(1E)-2-Cyanoethylidene]benzamide involves the inhibition of various enzymes and proteins that are essential for the survival of microbial and cancer cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of bacterial cell wall biosynthesis enzymes, leading to the disruption of bacterial cell wall synthesis and eventual cell death.
Efectos Bioquímicos Y Fisiológicos
N-[(1E)-2-Cyanoethylidene]benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it exhibits potent antimicrobial and anticancer activity. Additionally, it has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In vivo studies have shown that it exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1E)-2-Cyanoethylidene]benzamide exhibits various advantages and limitations for lab experiments. Its potent antimicrobial and anticancer activity make it a valuable tool for studying the mechanisms of action of various enzymes and proteins involved in microbial and cancer cell survival. However, its low solubility and stability in aqueous solutions can make it challenging to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of N-[(1E)-2-Cyanoethylidene]benzamide. One potential direction is the further development of its use as a therapeutic agent for the treatment of bacterial and cancerous infections. Another potential direction is the synthesis of novel derivatives of N-[(1E)-2-Cyanoethylidene]benzamide with improved solubility and stability in aqueous solutions. Additionally, the use of N-[(1E)-2-Cyanoethylidene]benzamide as a photocatalyst for the degradation of organic pollutants in the environment is an area of ongoing research.
Métodos De Síntesis
N-[(1E)-2-Cyanoethylidene]benzamide can be synthesized through the reaction of benzoyl chloride and ethyl cyanoacetate in the presence of triethylamine. The resulting product is then subjected to further purification through recrystallization.
Aplicaciones Científicas De Investigación
N-[(1E)-2-Cyanoethylidene]benzamide has been studied for its potential applications in various fields of science, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, it has been shown to exhibit antimicrobial and anticancer activity. In material science, it has been used as a precursor for the synthesis of various organic materials. In environmental science, it has been studied for its potential use as a photocatalyst for the degradation of organic pollutants.
Propiedades
Número CAS |
125256-16-8 |
|---|---|
Nombre del producto |
N-[(1E)-2-Cyanoethylidene]benzamide |
Fórmula molecular |
C10H8N2O |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
N-(2-cyanoethylidene)benzamide |
InChI |
InChI=1S/C10H8N2O/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6,8H,4H2 |
Clave InChI |
PQUKWPVYQBNDSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N=CCC#N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N=CCC#N |
Sinónimos |
Benzamide, N-(2-cyanoethylidene)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



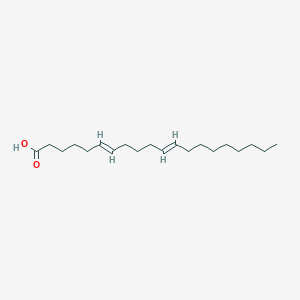
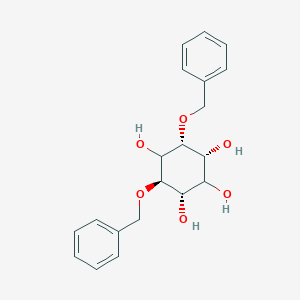
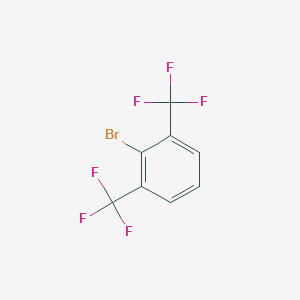
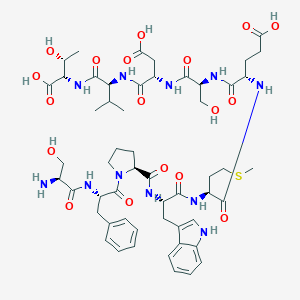
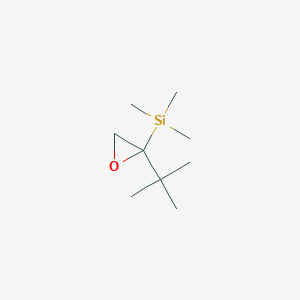
![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)
